molecular formula C14H18N4O4S B2684555 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-87-9

7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2684555
CAS No.: 898457-87-9
M. Wt: 338.38
InChI Key: MFTAQTMVZMWDPS-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry due to its diverse biological activity . This specific analog is furnished with a morpholinoethyl side chain at the carboxamide group, a modification often explored to fine-tune the molecule's physicochemical properties and its interaction with biological targets. Compounds within the thiazolo[3,2-a]pyrimidine class have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and have demonstrated a powerful antitumor effect in vitro against various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and the MCF-7 breast cancer cell line . The core structure is known to act as a positive allosteric modulator for specific neurotransmitter receptors and also exhibits antileishmanial, antibacterial, and antifungal properties . The incorporation of the 7-hydroxy and 5-oxo groups, along with the N-substituted carboxamide, is a common strategy in drug discovery to optimize the pharmacophore for enhanced binding affinity and selectivity. Researchers utilize this compound primarily as a key intermediate or a reference standard in preclinical studies aimed at developing new therapeutic agents for oncology, neurodegenerative diseases, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-hydroxy-3-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-8-23-14-16-12(20)10(13(21)18(9)14)11(19)15-2-3-17-4-6-22-7-5-17/h8,20H,2-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTAQTMVZMWDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898431-66-8) is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₃H₁₆N₄O₄S
Molecular Weight 324.36 g/mol
CAS Number 898431-66-8

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The introduction of the morpholinoethyl group is achieved through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines . Notably:

  • Cervical Cancer (M-HeLa) : The compound exhibited significant cytotoxic effects against M-HeLa cells, demonstrating a higher efficacy compared to standard treatments like Sorafenib .
  • Other Cancer Lines : It has shown moderate activity against human duodenal adenocarcinoma (HuTu 80) and prostate adenocarcinoma (PC3), suggesting a broad-spectrum anticancer potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate that it forms strong hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and effectiveness as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity :

  • Bacterial Inhibition : The compound exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Summary of Antimicrobial Activity

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified

Case Studies

  • Cytotoxicity Study : A recent cytotoxicity assay revealed that the compound had a selectivity index favoring cancer cells over normal liver cells, indicating its potential for targeted cancer therapy without significant toxicity to healthy tissues .
  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit high antibacterial activity against clinical strains, supporting their development as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives of 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have shown efficacy against various cancer cell lines, including HeLa (cervical adenocarcinoma) cells. Studies suggest that these compounds induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells, highlighting their potential as selective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural features of thiazolo[3,2-a]pyrimidines are believed to play a crucial role in their mechanism of action against microbial pathogens .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant activity of thiazolo[3,2-a]pyrimidine derivatives. The compound has been tested in vivo for its ability to suppress seizure activity in animal models. Preliminary results indicate that it may exhibit significant anticonvulsant effects comparable to established antiepileptic drugs .

Case Studies

  • Anticancer Efficacy : A study published in MDPI demonstrated that thiazolo[3,2-a]pyrimidines with specific substituents showed potent activity against HeLa cells while sparing normal liver cells from toxicity .
  • Antimicrobial Testing : Research conducted by various laboratories found that derivatives of 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Studies : In vivo testing revealed that certain derivatives significantly reduced seizure frequency in animal models compared to controls, indicating potential for therapeutic use in epilepsy .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

Substituent Effects on the Thiazolo[3,2-a]pyrimidine Core

The pharmacological and physicochemical profiles of thiazolo[3,2-a]pyrimidines are highly dependent on substituents at positions 3, 5, 6, and 5. Below is a comparative analysis of structurally analogous compounds:

Compound Name Key Substituents Functional Group Impact Reference
Target Compound 7-Hydroxy, 3-methyl, N-(2-morpholinoethyl)carboxamide Enhanced H-bonding (7-OH), solubility (morpholine), and flexibility (ethyl linker)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...-6-carboxamide 5-(4-Methoxyphenyl), N-phenylcarboxamide Electron-donating methoxy improves lipophilicity; phenylamide limits solubility
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-...carboxylate 5-(4-Bromophenyl), ethyl carboxylate Bromine increases electron-withdrawing effects; ester group reduces metabolic stability
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-...carboxamide 5-(4-Nitrophenyl), N-phenylcarboxamide Nitro group enhances reactivity but may increase toxicity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...carboxylate 2-(Trimethoxybenzylidene), ethyl carboxylate Bulky benzylidene substituent affects crystal packing; ester group limits polarity

Electronic and Steric Considerations

  • Electron-Donating Groups (EDGs) : Methoxy () and hydroxy () groups improve solubility and H-bonding capacity but may reduce membrane permeability.
  • Morpholinoethyl vs. Phenylcarboxamide: The morpholinoethyl group (target compound) offers superior solubility compared to N-phenylcarboxamide derivatives () due to morpholine’s hydrophilic nature.

Hydrogen Bonding and Crystal Packing

  • The 7-hydroxy group in the target compound facilitates intermolecular H-bonding, similar to ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
  • In contrast, the 2-(2,4,6-trimethoxybenzylidene) substituent in induces bifurcated C–H···O bonds, forming chains along the c-axis . The target compound’s morpholinoethyl group may instead promote solvent interactions or ionic bonding.

Ring Puckering and Conformational Analysis

  • X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate () reveal a flattened boat conformation in the thiazolo[3,2-a]pyrimidine core, with C5 deviating by 0.224 Å from the mean plane.

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